molecular formula C8H10N2O B13789611 Formamide,N-(3-aminophenyl)-N-methyl-

Formamide,N-(3-aminophenyl)-N-methyl-

Cat. No.: B13789611
M. Wt: 150.18 g/mol
InChI Key: AZVLWSFTJIFKNR-UHFFFAOYSA-N
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Description

It is a white crystalline solid with a molecular weight of 136.151 g/mol and a melting point of 174-176°C

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(3-aminophenyl)-N-methyl- typically involves the reaction of 3-nitroaniline with formic acid under specific conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by formylation to yield the desired product . The reaction conditions often include the use of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of Formamide, N-(3-aminophenyl)-N-methyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(3-aminophenyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The formyl group can be reduced to a methyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted aniline derivatives .

Scientific Research Applications

Formamide, N-(3-aminophenyl)-N-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Formamide, N-(3-aminophenyl)-N-methyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Formamide, N-(3-aminophenyl)-N-methyl- can be compared with other similar compounds such as:

    N-(4-Aminophenyl)formamide: Similar structure but with the amino group at the para position.

    N-(2-Aminophenyl)formamide: Similar structure but with the amino group at the ortho position.

    N-Methylformamide: Lacks the phenyl group, making it less complex.

The uniqueness of Formamide, N-(3-aminophenyl)-N-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-(3-aminophenyl)-N-methylformamide

InChI

InChI=1S/C8H10N2O/c1-10(6-11)8-4-2-3-7(9)5-8/h2-6H,9H2,1H3

InChI Key

AZVLWSFTJIFKNR-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=CC=CC(=C1)N

Origin of Product

United States

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